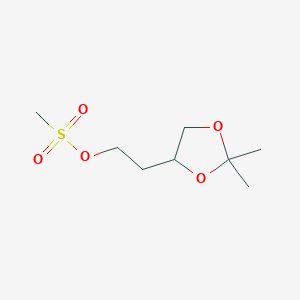
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one is a chemical compound with the molecular formula C12H12O4 It is a derivative of isobenzofuranone and contains a dioxolane ring
Métodos De Preparación
The synthesis of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves several steps. One common method includes the reaction of 5-bromo-2-benzofuran-1(3H)-one with a bromo(1,3-dioxolan-2-ylmethyl)zinc solution in the presence of palladium(II) acetate and trit-butyl phosphonium tetrafluoroborate as catalysts. The reaction is carried out in dimethylformamide (DMF) at 85°C for several hours . The product is then purified using techniques such as flash column chromatography and medium pressure liquid chromatography .
Análisis De Reacciones Químicas
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one can be compared with other isobenzofuranone derivatives and dioxolane-containing compounds. Similar compounds include:
5-(1,3-dioxolan-2-ylmethyl)isobenzofuran-1(3H)-one: A closely related compound with similar structural features.
Benzofuran derivatives: Compounds with a benzofuran core structure, used in various applications.
Dioxolane derivatives: Compounds containing a dioxolane ring, known for their stability and reactivity.
This compound stands out due to its unique combination of the isobenzofuranone and dioxolane moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O4/c13-12-10-2-1-8(5-9(10)7-16-12)6-11-14-3-4-15-11/h1-2,5,11H,3-4,6-7H2 |
Clave InChI |
OWEOZKBRNNMRCC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CC2=CC3=C(C=C2)C(=O)OC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B8664589.png)


![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B8664612.png)
![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-](/img/structure/B8664619.png)



![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8664651.png)

